molecular formula C8H9N3OS B2632353 (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol CAS No. 1533172-92-7

(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B2632353
CAS No.: 1533172-92-7
M. Wt: 195.24
InChI Key: VZPWDDCCLIWJFM-UHFFFAOYSA-N
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Description

(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound that features a triazole ring fused with a thiophene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with methyl isothiocyanate to yield the triazole derivative. The final step involves the reduction of the triazole derivative to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)aldehyde or (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)carboxylic acid.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)amine
  • (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)carboxylic acid
  • (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)aldehyde

Uniqueness

(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol is unique due to its specific combination of a triazole and thiophene ring, which imparts distinct chemical and biological properties. Its hydroxyl group also provides a site for further chemical modifications, enhancing its versatility in various applications.

Properties

IUPAC Name

(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-11-7(5-12)9-10-8(11)6-3-2-4-13-6/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPWDDCCLIWJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=CS2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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